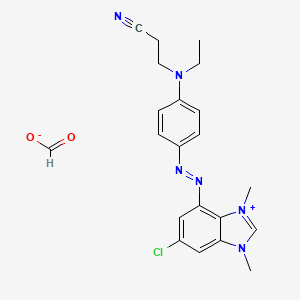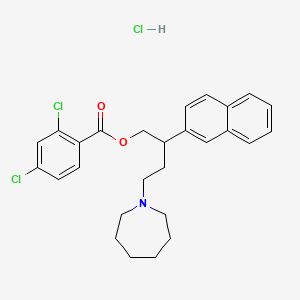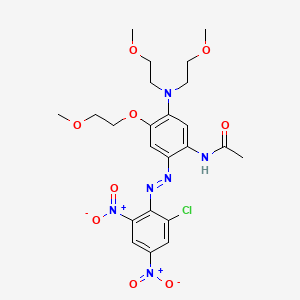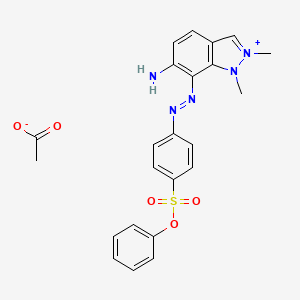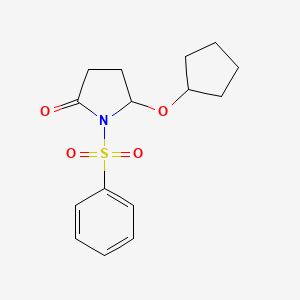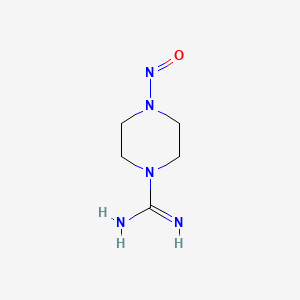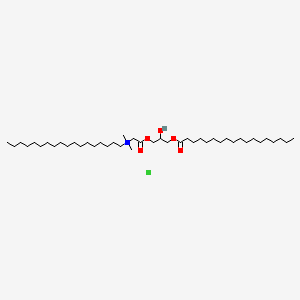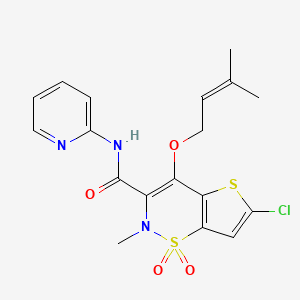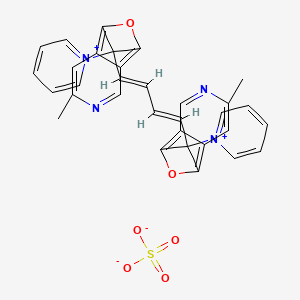
1,1'-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is a complex organic compound with a unique structure that includes benzoxazole and pyridinium moieties linked by a butadiene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butadiene with 5-methyl-2,6-benzoxazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyridinium salts to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium dichloride: Similar structure but with chloride ions instead of sulphate.
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium dichloride: Another similar compound with slight variations in the substituents.
Uniqueness
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is unique due to its specific combination of benzoxazole and pyridinium moieties linked by a butadiene bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
93982-37-7 |
|---|---|
Fórmula molecular |
C32H24N4O6S |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
5-methyl-10-[(1E,3E)-4-(5-methyl-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraen-10-yl)buta-1,3-dienyl]-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraene;sulfate |
InChI |
InChI=1S/C32H24N4O2.H2O4S/c1-21-17-23-25(19-33-21)29-31(27(23)37-29,35-13-7-3-8-14-35)11-5-6-12-32(36-15-9-4-10-16-36)28-24-18-22(2)34-20-26(24)30(32)38-28;1-5(2,3)4/h3-20H,1-2H3;(H2,1,2,3,4)/q+2;/p-2/b11-5+,12-6+; |
Clave InChI |
BXLDNNURRAMKDY-JPAPVDFESA-L |
SMILES isomérico |
CC1=CC2=C3OC(=C2C=N1)C3([N+]4=CC=CC=C4)/C=C/C=C/C5(C6=C7C(=C5O6)C=C(N=C7)C)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CC1=CC2=C3C(C(=C2C=N1)O3)(C=CC=CC4(C5=C6C=C(N=CC6=C4O5)C)[N+]7=CC=CC=C7)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


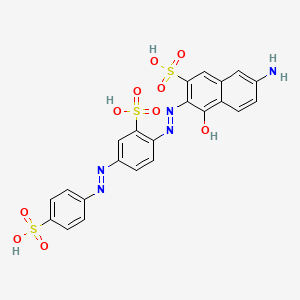
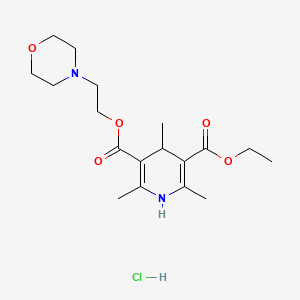
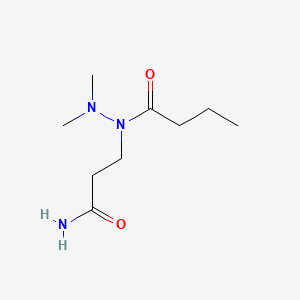
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
